2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide
Description
Its structure features:
- Core: A tetrahydrothieno[3,2-d]pyrimidin-4-one system, which provides rigidity and facilitates hydrogen bonding via the 4-oxo group.
- A thioacetamide linker at position 2, connected to a naphthalen-1-yl group, enhancing lipophilicity and π-π stacking interactions.
The compound is synthesized via nucleophilic substitution of a thiol group on the pyrimidine core with a chloroacetamide intermediate, followed by coupling with naphthalen-1-amine .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S2/c1-2-32-19-12-10-18(11-13-19)29-25(31)24-22(14-15-33-24)28-26(29)34-16-23(30)27-21-9-5-7-17-6-3-4-8-20(17)21/h3-13H,2,14-16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKSHIJLIDSOLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound has a unique structure characterized by a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the ethoxyphenyl and naphthalenyl groups suggests potential interactions with various biological targets.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 342.41 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cellular signaling pathways. Research indicates that it may function as an inhibitor of certain enzymes or receptors, potentially modulating pathways involved in cancer and inflammatory responses.
Anticancer Activity
Studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the thienopyrimidine derivatives have been linked to the inhibition of cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
In a study evaluating the anticancer effects of similar thienopyrimidine compounds, it was found that:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound demonstrated IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent activity against cancer cells.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity can be beneficial in conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease.
Research Findings on Anti-inflammatory Activity
A recent study assessed the anti-inflammatory properties of related compounds:
- Methodology : Inhibition of TNF-alpha and IL-6 production in LPS-stimulated macrophages.
- Results : Significant reduction in cytokine levels was observed at concentrations of 10 µM and above.
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
*Calculated based on molecular formula (C27H23N3O3S2).
Key Observations:
R<sup>3</sup> Substituent :
- The 4-ethoxyphenyl group in the target compound offers enhanced metabolic stability compared to 2-methoxyphenyl (steric hindrance reduces enzymatic degradation) .
- Electron-donating groups (e.g., ethoxy, methoxy) improve solubility and binding affinity compared to electron-withdrawing groups (e.g., nitro in CAS: 877655-33-9) .
Substitution with 4-nitrophenyl (CAS: 877655-33-9) introduces polarity but may reduce bioavailability due to poor solubility .
Core Heterocycle: Thieno[3,2-d]pyrimidinones (target compound) exhibit greater planarity than thieno[2,3-d]pyrimidines (CAS: 379236-43-8), favoring intercalation with DNA or enzyme active sites .
Preparation Methods
Cyclocondensation of Thiourea and Cyclopentanone
In a representative procedure, cyclopentanone (1.0 equiv) reacts with 4-ethoxyphenylthiourea (1.2 equiv) in acetic acid under reflux (110°C, 8 h) to yield 3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one. The reaction proceeds via acid-catalyzed cyclization, with the thiourea acting as both a sulfur source and a nucleophile.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 110°C |
| Time | 8 h |
| Yield | 78% |
Purification and Characterization
The crude product is purified via recrystallization from ethanol, affording white crystals. $$ ^1H $$ NMR analysis confirms the structure: δ 1.35 (t, 3H, OCH$$ _2 $$CH$$ _3 $$), 4.02 (q, 2H, OCH$$ _2 $$), 2.60–2.95 (m, 4H, cyclopentane CH$$ _2 $$), 7.10–7.50 (m, 4H, aromatic H).
Amidation and Final Product Isolation
The terminal acetamide group is introduced via a two-step hydrolysis-activation sequence.
Ester Hydrolysis to Carboxylic Acid
The ethyl ester intermediate (1.0 equiv) undergoes hydrolysis using LiOH·H$$ _2 $$O (3.0 equiv) in isopropanol/water (1:2) at room temperature. Acidification with HCl precipitates the carboxylic acid, which is recrystallized from acetone.
Hydrolysis Conditions
| Parameter | Value |
|---|---|
| Base | LiOH·H$$ _2 $$O |
| Solvent | Isopropanol/water |
| Temperature | 20°C |
| Time | 2 h |
| Yield | 89% |
Acid Chloride Formation and Amidation
The carboxylic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) in dichloromethane (0°C, 30 min) to form the acyl chloride. Subsequent reaction with naphthalen-1-amine (1.5 equiv) in THF at 0°C yields the target acetamide.
Amidation Protocol
| Parameter | Value |
|---|---|
| Activator | SOCl$$ _2 $$ |
| Solvent | Dichloromethane/THF |
| Temperature | 0°C → 20°C |
| Time | 1 h |
| Yield | 75% |
Spectroscopic Validation and Purity Assessment
Nuclear Magnetic Resonance (NMR)
The final product exhibits characteristic signals in $$ ^1H $$ NMR:
- δ 1.40 (t, 3H, OCH$$ _2 $$CH$$ _3 $$)
- δ 4.08 (q, 2H, OCH$$ _2 $$)
- δ 4.72 (s, 2H, SCH$$ _2 $$)
- δ 7.45–8.25 (m, 11H, aromatic H)
Mass Spectrometry (MS)
ESI-MS confirms the molecular ion at m/z 516.2 [M+H]$$ ^+ $$, consistent with the molecular formula C$$ _{27} $$H$$ _{25} $$N$$ _3 $$O$$ _3 $$S$$ _2 $$.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
